molecular formula C20H24N4O4 B12728375 (E)-1,3-Diethyl-8-(4-methoxymethoxystyryl)-7-methylxanthine CAS No. 155271-75-3

(E)-1,3-Diethyl-8-(4-methoxymethoxystyryl)-7-methylxanthine

Cat. No.: B12728375
CAS No.: 155271-75-3
M. Wt: 384.4 g/mol
InChI Key: PKRUEBIYPBUOJK-FMIVXFBMSA-N
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Description

(E)-1,3-Diethyl-8-(4-methoxymethoxystyryl)-7-methylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by its unique styryl group and methoxymethoxy substituent, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(4-methoxymethoxystyryl)-7-methylxanthine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available xanthine derivatives.

    Styryl Group Introduction: The styryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl moiety.

    Methoxymethoxy Substitution: The methoxymethoxy group is introduced via a nucleophilic substitution reaction, often using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(4-methoxymethoxystyryl)-7-methylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of central nervous system disorders.

    Industry: May be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(4-methoxymethoxystyryl)-7-methylxanthine is not well-documented. based on its structure, it may interact with adenosine receptors or other molecular targets in the central nervous system, similar to other xanthine derivatives. This interaction could modulate neurotransmitter release and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

(E)-1,3-Diethyl-8-(4-methoxymethoxystyryl)-7-methylxanthine is unique due to its specific styryl and methoxymethoxy substituents, which may impart distinct chemical and biological properties compared to other xanthine derivatives.

Properties

CAS No.

155271-75-3

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-7-methylpurine-2,6-dione

InChI

InChI=1S/C20H24N4O4/c1-5-23-18-17(19(25)24(6-2)20(23)26)22(3)16(21-18)12-9-14-7-10-15(11-8-14)28-13-27-4/h7-12H,5-6,13H2,1-4H3/b12-9+

InChI Key

PKRUEBIYPBUOJK-FMIVXFBMSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCOC)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCOC)C

Origin of Product

United States

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